molecular formula C12H15N5 B6437349 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2549050-81-7

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No. B6437349
M. Wt: 229.28 g/mol
InChI Key: SFBKOMIZDWSHOM-UHFFFAOYSA-N
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Description

The compound “2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The pyrazole ring is attached to an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom. This structure is further connected to a pyrimidine ring, another important heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of a related compound, (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione), was established by 1H, 13C NMR spectroscopy and mass spectrometry .

Future Directions

The future directions for research on “2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of applications of pyrazole compounds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , there is significant potential for future research in these areas.

properties

IUPAC Name

2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-10-5-15-17(6-10)9-11-7-16(8-11)12-13-3-2-4-14-12/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBKOMIZDWSHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

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